molecular formula C24H34O6 B14089376 wortmannilactone A

wortmannilactone A

Cat. No.: B14089376
M. Wt: 418.5 g/mol
InChI Key: FYXXVPQBBFJUET-BQRLCHNUSA-N
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Description

Wortmannilactone A is a polyketide compound produced by the fungus Penicillium variabile. It belongs to a class of secondary metabolites known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Wortmannilactone A can be synthesized through the cultivation of Penicillium variabile in a potato-based medium with the histone deacetylase inhibitor suberoylanilide hydroxamic acid (SAHA). The compound is isolated from the culture medium using chromatographic techniques, and its structure is confirmed through NMR and MS analyses .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale fermentation processes involving specific culture conditions and the use of epigenetic modification agents to enhance its production .

Chemical Reactions Analysis

Types of Reactions

Wortmannilactone A undergoes various chemical reactions, including reduction and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include reducing agents such as sodium borohydride and catalytic hydrogenation conditions. These reagents facilitate the reduction of specific functional groups within the molecule .

Major Products Formed

The major products formed from the reactions of this compound include its analogs, such as wortmannilactone M, which is a reduction product of this compound at the C-3 carbonyl group .

Comparison with Similar Compounds

Wortmannilactone A is structurally related to other polyketides, such as wortmannilactones E, F, and H. These compounds share similar core structures but differ in the positions of double bonds and functional groups . Unlike its analogs, this compound features a unique triene unit linking two bicyclic rings, which contributes to its distinct biological activity .

List of Similar Compounds

  • Wortmannilactone E
  • Wortmannilactone F
  • Wortmannilactone H
  • Wortmannilactone M
  • Varilactone A
  • Varilactone B

Properties

Molecular Formula

C24H34O6

Molecular Weight

418.5 g/mol

IUPAC Name

(3E,5E,7E,15E,17E,19E)-10,12,14-trihydroxy-22-(2-hydroxypropyl)-1-oxacyclodocosa-3,5,7,15,17,19-hexaen-2-one

InChI

InChI=1S/C24H34O6/c1-19(25)16-23-14-10-6-2-4-8-12-20(26)17-22(28)18-21(27)13-9-5-3-7-11-15-24(29)30-23/h2-12,15,19-23,25-28H,13-14,16-18H2,1H3/b4-2+,7-3+,9-5+,10-6+,12-8+,15-11+

InChI Key

FYXXVPQBBFJUET-BQRLCHNUSA-N

Isomeric SMILES

CC(CC1C/C=C/C=C/C=C/C(CC(CC(C/C=C/C=C/C=C/C(=O)O1)O)O)O)O

Canonical SMILES

CC(CC1CC=CC=CC=CC(CC(CC(CC=CC=CC=CC(=O)O1)O)O)O)O

Origin of Product

United States

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